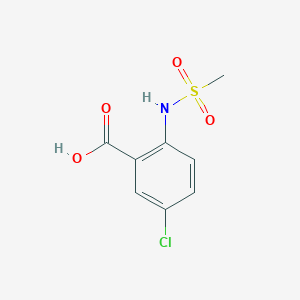

5-Chloro-2-(methylsulfonamido)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJXONVQCMKJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89979-12-4 | |

| Record name | 5-Chloro-2-(methylsulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-(methylsulfonamido)benzoic acid

This guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-(methylsulfonamido)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Introduction and Strategic Overview

This compound is a benzoic acid derivative featuring a sulfonamide functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamides. The synthesis of this compound is typically achieved through the sulfonylation of an amino-benzoic acid precursor. This guide will first detail the preparation of the starting material, 2-amino-5-chlorobenzoic acid, followed by its conversion to the target molecule. Subsequently, a thorough discussion of the analytical techniques for the structural elucidation and purity assessment of the final product will be presented.

Synthesis of this compound: A Two-Step Approach

The synthesis is strategically divided into two main stages: the preparation of the key intermediate, 2-amino-5-chlorobenzoic acid, and its subsequent sulfonylation to yield the final product.

Step 1: Synthesis of 2-amino-5-chlorobenzoic acid

The precursor, 2-amino-5-chlorobenzoic acid, can be synthesized from anthranilic acid via chlorination using sulfuryl chloride.

Reaction Scheme:

Figure 1: Synthesis of 2-amino-5-chlorobenzoic acid.

Experimental Protocol:

-

In a flask equipped with a reflux condenser, dissolve 26 g of sulfuryl chloride in 350 ml of absolute ether.

-

With cooling, add 20 g of powdered anthranilic acid over a period of 10 minutes.

-

After the addition is complete, remove the solvent and excess sulfuryl chloride under vacuum.

-

Treat the residue with 150 ml of water and allow the mixture to stand for a few hours.

-

Filter the mixture and wash the residue several times with fresh water.

-

Digest the residue at 60-70°C with 400 ml of 8% aqueous hydrochloric acid solution.

-

Filter the hot solution to remove any undissolved material.

-

To the filtrate, add a sodium hydroxide solution until a precipitate begins to form, then add a concentrated sodium acetate solution to complete the precipitation.

-

Filter the precipitated solid, wash with water, and recrystallize from an ethanol-water mixture to obtain 2-amino-5-chlorobenzoic acid.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of 2-amino-5-chlorobenzoic acid with methanesulfonyl chloride in the presence of a base, typically pyridine.[1]

Reaction Scheme:

Figure 2: Synthesis of the target compound.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in pyridine at 0-25 °C.[1]

-

Slowly add methanesulfonyl chloride (1.1 equivalents) to the solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-water and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Data Summary

| Technique | Expected Observations |

| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3300-2500, C=O stretch (carboxylic acid) around 1700, N-H stretch (sulfonamide) around 3250, Asymmetric and symmetric SO₂ stretches around 1340 and 1160. |

| ¹H NMR (ppm) | Aromatic protons (3H) in the range of 7.0-8.5, a singlet for the methyl group (3H) around 3.0, and a broad singlet for the N-H proton. A downfield singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR (ppm) | Carbonyl carbon around 170, aromatic carbons in the range of 110-140, and the methyl carbon around 40. |

| Mass Spec (m/z) | Molecular ion peak [M]+ or [M-H]⁻ corresponding to the molecular weight (249.67 g/mol ). Characteristic fragmentation includes the loss of SO₂ (64 Da).[2] |

Detailed Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[3]

-

C=O Stretch (Carboxylic Acid): A strong absorption band should appear around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[3]

-

N-H Stretch (Sulfonamide): A medium intensity band is anticipated around 3250 cm⁻¹ due to the N-H stretching vibration of the sulfonamide group.[4]

-

SO₂ Stretches (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: the asymmetric stretch typically appears around 1340 cm⁻¹ and the symmetric stretch around 1160 cm⁻¹.[4]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR:

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, carboxylic acid, and sulfonamido groups.

-

Methyl Protons: The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet at approximately 3.0 ppm.

-

N-H Proton: The proton on the nitrogen of the sulfonamide group is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR:

-

Carbonyl Carbon: The carbon of the carboxylic acid group will be observed as a singlet in the downfield region, around 170 ppm.[5]

-

Aromatic Carbons: The six carbons of the benzene ring will resonate in the range of 110-140 ppm. The specific chemical shifts will be influenced by the attached substituents.

-

Methyl Carbon: The carbon of the methyl group will give a signal at approximately 40 ppm.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₈ClNO₄S), which is 249.67 g/mol . Depending on the ionization method, this may be observed as [M]⁺, [M+H]⁺, or [M-H]⁻.

-

Fragmentation Pattern: A characteristic fragmentation pattern for arylsulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[2] Therefore, a significant fragment ion at [M-64]⁺ would be expected. Other fragments may arise from the cleavage of the C-S bond or the loss of the carboxylic acid group.

Conclusion

This technical guide outlines a reliable and well-documented pathway for the synthesis of this compound. The provided experimental protocols, coupled with the detailed characterization data, offer a robust framework for researchers in the fields of drug discovery and chemical synthesis. The self-validating nature of the described analytical methods ensures the unambiguous identification and purity assessment of the final product.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ripublication.com [ripublication.com]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

physical and chemical properties of 5-Chloro-2-(methylsulfonamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Chloro-2-(methylsulfonamido)benzoic acid, a unique sulfonamide derivative, stands as a compound of significant interest within the pharmaceutical and agrochemical research landscapes. Its structural motifs, featuring a chlorinated benzoic acid scaffold appended with a methylsulfonamido group, suggest a rich chemical profile ripe for exploration. This guide provides a comprehensive overview of its known physical and chemical properties, alongside insights into its synthesis, reactivity, and potential applications, with a particular focus on its relevance in drug discovery and development. While extensive experimental data for this specific molecule remains somewhat elusive in publicly accessible literature, this document consolidates available information and draws logical inferences from related structures to offer a valuable resource for researchers in the field.

Molecular Structure and Key Identifiers

At its core, this compound is a disubstituted benzoic acid. The strategic placement of the chloro and methylsulfonamido groups on the aromatic ring is pivotal to its chemical behavior and potential biological activity.

Systematic Name: this compound CAS Number: 89979-12-4 Molecular Formula: C₈H₈ClNO₄S Molecular Weight: 249.67 g/mol

Structural Representation:

5-Chloro-2-(methylsulfonamido)benzoic acid CAS number and molecular structure

An In-Depth Technical Guide to 5-Chloro-2-(methylsulfonamido)benzoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its chemical properties, synthesis, applications, and handling, grounded in established scientific principles.

Core Chemical Identity and Molecular Structure

This compound is an organic compound featuring a multifaceted structure that makes it a valuable intermediate in medicinal chemistry and organic synthesis. Its Chemical Abstracts Service (CAS) registration number is 89979-12-4 .[1][2][3][4][5]

The molecule is built upon a benzoic acid core. Key functional groups are strategically positioned on the aromatic ring:

-

A carboxylic acid group (-COOH) at position 1, which imparts acidic properties and serves as a primary site for reactions like esterification and amidation.

-

A methylsulfonamido group (-NHSO₂CH₃) at position 2. This sulfonamide linkage is a critical pharmacophore in many therapeutic agents, contributing to binding interactions and modulating physicochemical properties.

-

A chloro group (-Cl) at position 5. This halogen atom significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability or binding affinity of derivative compounds.

The specific arrangement of these groups creates a unique electronic and steric profile, making it a tailored building block for targeted molecular design.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 89979-12-4 | [1][3][5] |

| Molecular Formula | C₈H₈ClNO₄S | [1][3][5] |

| Molecular Weight | 249.67 g/mol | [1][3] |

| IUPAC Name | This compound | N/A |

| Isomeric SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |[3] |

Physicochemical and Handling Properties

Understanding the physical properties of a compound is paramount for its effective use in experimental settings. This compound is typically supplied as a white to off-white solid with a purity of 97% or higher.[3][5][6]

Table 2: Physicochemical and Handling Data

| Property | Value | Notes |

|---|---|---|

| Appearance | White solid | [5] |

| Purity | ≥97% | [3][6] |

| Storage Conditions | Room temperature, keep dry | [6] |

| Solubility | Soluble in organic solvents like DMSO and methanol. Limited solubility in water. | General property of similar organic acids. |

| logP (Octanol/Water) | 2.03 (Predicted) | Bioaccumulation is not expected. |

Representative Synthesis Pathway

While multiple proprietary methods exist for the industrial-scale synthesis of this compound, a common and logical laboratory approach involves the sulfonylation of an appropriate aminobenzoic acid precursor. This method is reliable and builds upon well-established organic chemistry reactions.

Experimental Rationale: The synthesis hinges on the nucleophilic nature of the amino group in 2-amino-5-chlorobenzoic acid, which readily attacks the electrophilic sulfur atom of methanesulfonyl chloride. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine, which would render it non-nucleophilic.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-5-chlorobenzoic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Cool the solution in an ice bath (0°C) and add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents).

-

Sulfonylation: Add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled, stirring solution. The dropwise addition is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water and acidified with dilute HCl. This protonates the carboxylate and precipitates the product. The crude product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: The extracted product is washed, dried over an anhydrous salt (like Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.

Caption: A representative workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key intermediate for constructing more complex Active Pharmaceutical Ingredients (APIs). Its structure is particularly relevant to the development of anti-inflammatory and antimicrobial agents.

Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a crucial building block for synthesizing certain NSAIDs.[6] Its structure is well-suited for developing inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The sulfonamide moiety can form critical hydrogen bonds within the active site of COX enzymes, while the substituted benzoic acid portion mimics the binding of the natural substrate, arachidonic acid.

Scaffold for Sulfonamide-Based Therapeutics

The sulfonamide group is a well-known pharmacophore responsible for the bioactivity of "sulfa drugs." These drugs function by inhibiting the dihydropteroate synthetase enzyme in bacteria, which is essential for folic acid synthesis and, consequently, bacterial growth.[7] While this specific benzoic acid derivative is not an antibiotic itself, it serves as a valuable scaffold. Researchers can modify the carboxylic acid group to link it to other molecular fragments, creating novel sulfonamide derivatives with potential antimicrobial activity against various bacterial strains, including resistant ones like Staphylococcus aureus.[7][8]

Caption: Role as a versatile intermediate in drug development pathways.

Safety, Handling, and Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, general precautions for structurally related chlorinated and sulfonated aromatic carboxylic acids should be followed.

-

Hazard Identification : May cause skin and serious eye irritation. May cause respiratory irritation if inhaled as dust.[9]

-

Handling : Use in a well-ventilated area or with a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid generating dust.[11]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of soap and water.[12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[12]

-

Ingestion : Rinse mouth and consult a physician.

-

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular building block. Its combination of a reactive carboxylic acid, a bio-active sulfonamide group, and a stabilizing chloro-substituent makes it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. For researchers in drug discovery, this compound offers a reliable and versatile starting point for developing novel NSAIDs and antimicrobial agents. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. parchem.com [parchem.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | 89979-12-4 | PDA97912 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. fishersci.com [fishersci.com]

The Genesis of a Modern Scaffold: A Synthetic and Mechanistic Analysis of 5-Chloro-2-(methylsulfonamido)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfonamide Revolution and the Rise of Substituted Benzoic Acids

The journey to 5-Chloro-2-(methylsulfonamido)benzoic acid begins with the groundbreaking discovery of sulfonamides, the first class of synthetic antibacterial agents. This era was launched in the 1930s with the development of Prontosil, a sulfonamide-containing dye, by German chemist Gerhard Domagk.[1][2] It was soon discovered that the active antibacterial agent was not the dye itself, but its in vivo metabolite, sulfanilamide.[3] This revelation opened the floodgates for the synthesis of thousands of sulfonamide derivatives, revolutionizing the treatment of bacterial infections and marking the dawn of the antibiotic age.[4][5]

The core structure, a sulfonyl group directly attached to an amino group, proved to be a remarkably versatile pharmacophore. Concurrently, substituted benzoic acids were being explored as key intermediates and final products in a wide array of chemical applications, from pharmaceuticals to materials science. The convergence of these two fields of study—the proven biological activity of sulfonamides and the synthetic utility of substituted benzoic acids—created a fertile ground for the exploration of molecules combining these functionalities. This compound is a prime example of this molecular hybridization, offering a scaffold with potential applications in medicinal chemistry and beyond.

A Plausible Synthetic Pathway: From Anthranilic Acid to the Target Molecule

The most logical and efficient synthetic route to this compound likely commences with a readily available starting material, 2-amino-5-chlorobenzoic acid. This precursor contains the necessary chloro- and amino-substituted benzoic acid framework. The key transformation is the introduction of the methylsulfonamido group at the 2-position.

The overall proposed synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Sulfonylation of 2-Amino-5-chlorobenzoic Acid

The critical step in this synthesis is the formation of the sulfonamide bond. This is classically achieved by reacting an amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-5-chlorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Add pyridine (1.2 eq.) to the suspension and stir until a clear solution is obtained. The pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

-

Sulfonyl Chloride Addition: Dissolve methanesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with dilute HCl to remove excess pyridine, then with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Mechanistic Rationale:

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the methanesulfonyl chloride.

Figure 2: Simplified mechanistic relationship in the sulfonylation step.

The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-5-chlorobenzoic acid acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The chloride ion is subsequently eliminated as a leaving group. The pyridine in the reaction mixture serves a dual purpose: it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation, and it can also act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium intermediate.

Step 2: Purification by Recrystallization

The crude product obtained after work-up will likely contain minor impurities. Recrystallization is a standard and effective method for purifying solid organic compounds.

Experimental Protocol:

-

Solvent Selection: Choose an appropriate solvent system for recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is often effective for compounds of this polarity.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent system.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Characterization and Data

The final product, this compound, would be characterized by standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point range, indicating high purity. |

| ¹H NMR | Resonances corresponding to the aromatic protons, the methyl protons of the sulfonamide group, and the carboxylic acid proton. The chemical shifts and coupling patterns would be consistent with the proposed structure. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₈H₈ClNO₄S, MW: 249.67 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group. |

Conclusion and Future Perspectives

The synthesis of this compound represents a straightforward yet elegant example of applying fundamental organic reactions to construct a molecule with potential biological and chemical significance. The sulfonylation of an appropriately substituted anthranilic acid is a robust and reliable method for accessing this class of compounds.

The presence of three distinct functional groups—a carboxylic acid, a sulfonamide, and a chloro substituent—on a benzene ring makes this molecule an attractive scaffold for further chemical modification. The carboxylic acid can be converted to esters, amides, or other derivatives. The sulfonamide nitrogen can potentially be alkylated, and the aromatic ring can undergo further substitution reactions, opening up a vast chemical space for the development of new compounds with tailored properties for applications in drug discovery, agrochemicals, and materials science. This in-depth guide provides the foundational knowledge for the synthesis and further exploration of this versatile chemical entity.

References

- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions (2008) | Ahmad Reza Massah | 25 Citations [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-(methylsulfonamido)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Chloro-2-(methylsulfonamido)benzoic acid, a compound of interest in pharmaceutical development. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines robust experimental protocols for determining aqueous and organic solvent solubility, as well as for assessing the compound's stability under various stress conditions as mandated by international guidelines. The methodologies are designed to be self-validating and are grounded in established principles of pharmaceutical analysis, ensuring the generation of reliable and reproducible data crucial for formulation development, shelf-life prediction, and regulatory submissions.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, which have been a cornerstone of medicinal chemistry for decades.[1][2] Sulfonamides are known for a wide range of biological activities, and their derivatives are continually explored for new therapeutic applications.[3] The structure of this compound, featuring a chlorinated benzoic acid moiety and a methylsulfonamido group, suggests a complex physicochemical profile that warrants thorough investigation. A comprehensive understanding of its solubility and stability is a prerequisite for any successful drug development program.[]

Molecular Structure:

Caption: Molecular structure of this compound.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[][5] We will outline two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value essential for pre-formulation and formulation development.[6][7]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, which is the maximum concentration that can be achieved in a solvent at a given temperature.[8][9]

Experimental Protocol:

-

Preparation: Prepare a series of vials containing a range of pharmaceutically relevant solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, acetonitrile).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

Data Presentation:

The results should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | [Experimental Value] | [Experimental Value] |

| 0.1 N HCl | 25 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] |

Kinetic Solubility Protocol

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[10][11]

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 2 hours).[12]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[6]

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[13] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[14]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of any stability study. This method must be able to separate the intact API from its degradation products.

Protocol for Method Development:

-

Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with buffers like phosphate or acetate) to achieve optimal separation.

-

Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (see section 3.2) to ensure that all degradation products are well-resolved from the parent peak and from each other.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][15]

Forced Degradation Protocols

The following are standard stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

This assesses the compound's stability in the presence of water and at different pH values.

Protocol:

-

Sample Preparation: Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.

This evaluates the compound's susceptibility to oxidation.[16]

Protocol:

-

Sample Preparation: Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Stress Conditions: Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Analysis: Analyze the sample by HPLC to quantify the remaining parent compound and any degradation products.

This assesses the stability of the solid compound at elevated temperatures.[17]

Protocol:

-

Sample Preparation: Place the solid compound in a controlled environment (e.g., a stability chamber).

-

Stress Conditions: Expose the sample to a high temperature (e.g., 80°C) for an extended period.

-

Analysis: At various time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

This determines the compound's sensitivity to light.[13][18]

Protocol:

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1][2]

-

Control: A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After a specified duration of exposure, analyze both the light-exposed and dark control samples by HPLC.

Caption: General Workflow for Forced Degradation Studies.

Data Presentation for Stability Studies:

The results of the forced degradation studies should be presented in a clear, tabular format.

| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradants (RRT) |

| 0.1 N HCl at 60°C | 7 days | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 N NaOH at 60°C | 7 days | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂ at RT | 24 hours | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Solid at 80°C | 14 days | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Light Exposure | [Irradiance Level] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive characterization of the solubility and stability of this compound. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to advance this compound through the development pipeline. The emphasis on validated, stability-indicating methods ensures the integrity of the data, which is paramount for making informed decisions regarding formulation strategies, packaging, storage conditions, and regulatory compliance.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. saudijournals.com [saudijournals.com]

- 16. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-2-(methylsulfonamido)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 5-Chloro-2-(methylsulfonamido)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It details the synthesis, spectroscopic characterization, and in-depth computational analysis of the title compound. The guide emphasizes the integration of experimental techniques with theoretical calculations to elucidate the structural, electronic, and intermolecular interaction properties of this compound. Key computational methods covered include Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, providing a holistic understanding of the molecule's behavior and potential applications.

Introduction

This compound is a molecule of interest due to the presence of several key functional groups: a carboxylic acid, a sulfonamide, and a chlorinated aromatic ring. Sulfonamides are a well-established class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The benzoic acid moiety is also a common scaffold in medicinal chemistry. The presence of a chloro-substituent can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its biological activity and pharmacokinetic profile.

A thorough understanding of the structural and electronic properties of this compound is crucial for its potential development as a therapeutic agent or functional material. This guide outlines a synergistic approach, combining experimental characterization with advanced computational modeling to provide a detailed molecular portrait.

Synthesis and Experimental Characterization

The synthesis of this compound can be achieved through a multi-step process, which may involve the chlorosulfonation of a suitable benzoic acid derivative followed by amination. A generalized synthetic pathway is outlined below.

General Synthetic Protocol

-

Starting Material: 2-amino-5-chlorobenzoic acid.

-

Sulfonylation: React 2-amino-5-chlorobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature.

-

Work-up and Purification: Following the reaction, an acidic work-up is performed to protonate the carboxylic acid. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

Spectroscopic Characterization

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in the synthesized compound. The experimental FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. These experimental frequencies can be compared with theoretical values obtained from DFT calculations for a more detailed assignment.

Expected Characteristic FT-IR Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3200-2500 (broad) |

| N-H (Sulfonamide) | Stretching | 3300-3200 |

| C=O (Carboxylic Acid) | Stretching | 1720-1680 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 |

| C-Cl | Stretching | 800-600 |

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the O-H proton of the carboxylic acid, and the methyl protons of the methylsulfonyl group. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. This experimental data is invaluable for validating the results of theoretical geometry optimization. The crystal structure would likely reveal intermolecular hydrogen bonding interactions involving the carboxylic acid and sulfonamide groups, which are crucial for the formation of supramolecular assemblies.

Computational and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insights into the molecular properties of this compound. Density Functional Theory (DFT) is a widely used method for these investigations.

Density Functional Theory (DFT) Calculations

DFT calculations are performed to obtain the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Computational Protocol:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.

-

Geometry Optimization: The initial structure of the molecule is drawn and optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

-

Vibrational Frequency Analysis: This calculation provides the theoretical vibrational frequencies, which are then compared with the experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Workflow for DFT Calculations

Caption: A flowchart illustrating the key steps in the DFT-based computational analysis of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carboxylic and sulfonyl groups.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack. These regions are anticipated around the hydrogen atoms of the carboxylic acid and sulfonamide groups.

-

Green regions: Represent neutral or near-zero potential.

The MEP map provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than that from all other molecules in the crystal.

Key aspects of Hirshfeld surface analysis:

-

d_norm surface: This surface is mapped with the normalized contact distance, which helps to identify close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total Hirshfeld surface can be determined. For this compound, significant contributions from O···H, H···H, and Cl···H contacts are expected.

Hirshfeld Surface Analysis Workflow

Caption: A simplified workflow for performing Hirshfeld surface analysis from crystallographic data.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This is particularly relevant for assessing the potential of this compound as a drug candidate.

Molecular Docking Protocol:

-

Target Selection: A relevant protein target is chosen based on the desired therapeutic application. For sulfonamides, common targets include dihydropteroate synthase (DHPS) for antibacterial activity or carbonic anhydrases for other therapeutic areas.

-

Ligand and Receptor Preparation: The 3D structure of this compound is optimized. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Docking Simulation: Using software such as AutoDock or Schrödinger Suite, the ligand is docked into the active site of the receptor. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

The binding affinity, typically expressed as a docking score or binding energy, provides an estimate of the ligand's potency.

Integrated Analysis and Conclusion

The integration of experimental and computational data provides a robust and comprehensive understanding of this compound. Experimental techniques provide tangible data on the molecule's synthesis and bulk properties, while computational methods offer insights at the atomic and electronic levels.

This guide has outlined a systematic approach to characterizing this compound. The synthesis and spectroscopic analysis confirm its chemical identity and structure. DFT calculations provide a detailed picture of its electronic properties and reactivity. Hirshfeld surface analysis elucidates the nature and extent of intermolecular interactions in the solid state. Finally, molecular docking simulations can predict its potential as a bioactive agent by exploring its interactions with specific protein targets. This multi-faceted approach is essential for the rational design and development of new molecules in medicinal chemistry and materials science.

An In-depth Technical Guide to the Known Derivatives and Analogs of 5-Chloro-2-(methylsulfonamido)benzoic Acid

Abstract

5-Chloro-2-(methylsulfonamido)benzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of structural features amenable to derivatization for the exploration of diverse biological activities. While direct literature on an extensive library of its derivatives is nascent, the foundational principles of medicinal chemistry and the rich body of research on analogous structures, particularly N-sulfonyl anthranilic acids, provide a robust framework for understanding its potential. This guide synthesizes the available information on related compounds to present a comprehensive overview of the known and potential derivatives of this compound, their synthesis, and their prospective therapeutic applications, with a focus on anti-inflammatory and anticancer activities.

Introduction: The this compound Scaffold

This compound belongs to the class of N-sulfonylated anthranilic acids. This structural motif is of significant interest in drug discovery due to the presence of several key functional groups that can be readily modified to modulate physicochemical properties and biological activity. The core structure comprises a benzoic acid moiety, which can participate in key interactions with biological targets, a sulfonamide group that can act as a hydrogen bond donor and acceptor, and a chloro substituent that can influence lipophilicity and metabolic stability.

The N-sulfonyl anthranilic acid scaffold is a crucial pharmacophore found in a variety of biologically active molecules.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as anti-inflammatory,[2] antimicrobial,[3] and anticancer agents.[4] The parent compound, this compound, serves as a valuable starting material for the synthesis of novel therapeutic candidates.

Synthetic Strategies for Derivatization

The derivatization of this compound can be approached through several well-established synthetic routes, primarily targeting the carboxylic acid and the sulfonamide functionalities.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for modification to generate esters, amides, and bioisosteric replacements, which can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Standard coupling methodologies can be employed for the synthesis of ester and amide derivatives. For instance, activation of the carboxylic acid with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with a wide range of alcohols or amines, can yield the corresponding esters and amides.[5]

Proposed Experimental Protocol: Synthesis of a Representative Amide Derivative

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like EDC (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to improve metabolic stability, cell permeability, and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles and acylsulfonamides.

Modification of the Sulfonamide Moiety

While the methyl group on the sulfonamide is relatively inert, the sulfonamide nitrogen can be further substituted in some cases, or the entire methylsulfonyl group can be replaced with other sulfonyl moieties (e.g., arylsulfonyl groups) starting from 2-amino-5-chlorobenzoic acid.

Known Analogs and Their Biological Activities

While specific derivatives of this compound are not extensively reported, the biological activities of closely related analogs provide valuable insights into the potential therapeutic applications of this scaffold.

Anti-inflammatory and Analgesic Potential

N-sulfonyl anthranilic acids are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Several studies on N-sulfonyl anthranilic acid derivatives have demonstrated their potential as anti-inflammatory agents, likely through the inhibition of cyclooxygenase (COX) enzymes.[1][2] For instance, certain N-sulfonyl anthranilic acids have shown potent inhibitory activity against COX-2.[2]

Table 1: Anti-inflammatory Activity of Representative N-sulfonyl Anthranilic Acid Derivatives

| Compound ID | R Group on Sulfonyl | COX-2 Inhibition (IC50) | Reference |

| 4c | p-OMe-phenyl | Potent | [1] |

| 4d | p-Br-phenyl | Potent | [1] |

Anticancer Activity

The sulfonamide moiety is present in numerous anticancer drugs. Derivatives of structurally similar sulfonated benzamides have shown promising anticancer activity. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, with some compounds showing potent activity and inducing cell cycle arrest and apoptosis.

Gamma-Secretase Modulation

There is growing interest in sulfonamide-containing compounds as modulators of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[6][7] Small molecule modulators can allosterically alter the activity of gamma-secretase, leading to the production of shorter, less amyloidogenic Aβ peptides.[8][9] Given the structural similarities to some known gamma-secretase modulators, derivatives of this compound represent an interesting scaffold for the development of novel Alzheimer's disease therapeutics.

Structure-Activity Relationships (SAR)

Based on the literature for related N-sulfonyl anthranilic acids, several SAR trends can be postulated for derivatives of this compound.

-

Substitution on the Sulfonamide's Aryl Group: For N-arylsulfonyl anthranilic acids, the nature and position of substituents on the aryl ring significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk, affecting target binding.[10][11]

-

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can impact potency and selectivity. The nature of the alcohol or amine used for derivatization introduces new points of interaction with the biological target.

-

The Role of the Chloro Substituent: The 5-chloro substituent is expected to enhance lipophilicity, which may improve cell membrane permeability. It can also occupy a hydrophobic pocket in the target's active site.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a battery of in vitro assays can be employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12][13][14]

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be evaluated using commercially available kits or established protocols.[15][16][17][18][19]

Protocol Outline (Fluorometric Assay):

-

Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and enzyme (COX-1 or COX-2) solutions.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the COX enzyme to the wells and pre-incubate with the inhibitors.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

-

Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

In Vitro Gamma-Secretase Modulation Assay

A cell-based assay can be used to measure the effect of compounds on the production of different Aβ peptide species (e.g., Aβ40 and Aβ42).

Protocol Outline:

-

Cell Culture: Culture cells that overexpress the amyloid precursor protein (APP), such as HEK293-APP cells.

-

Compound Treatment: Treat the cells with test compounds for a defined period.

-

Aβ Measurement: Collect the cell culture supernatant and measure the levels of Aβ40 and Aβ42 using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: Determine the effect of the compounds on the Aβ42/Aβ40 ratio. A decrease in this ratio indicates a potential gamma-secretase modulatory effect.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the extensive knowledge base of structurally related N-sulfonyl anthranilic acids and other sulfonamide-containing compounds, a rational design approach can be employed to synthesize and evaluate new derivatives with potential anti-inflammatory, anticancer, and neuroprotective properties. Future research should focus on the systematic derivatization of this core structure and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic potential. The exploration of diverse amide and ester derivatives, as well as bioisosteric replacements for the carboxylic acid, will be crucial in identifying lead compounds with optimized efficacy, selectivity, and pharmacokinetic profiles.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Modulation of γ-secretase specificity using small molecule allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-sulfonylanthranilic acid derivatives as allosteric inhibitors of dengue viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to the Mechanisms of Action of Sulfonamide-Containing Benzoic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The sulfonamide moiety, particularly when integrated into a benzoic acid scaffold, represents a cornerstone of modern medicinal chemistry. Historically recognized for their revolutionary antibacterial effects, these compounds have since demonstrated a remarkable polypharmacology, engaging with a diverse array of biological targets. This guide provides an in-depth technical exploration of the three primary mechanisms of action: the foundational antibacterial activity through dihydropteroate synthase (DHPS) inhibition, the potent anti-inflammatory effects via selective cyclooxygenase-2 (COX-2) inhibition, and the increasingly significant anticancer properties mediated by carbonic anhydrase (CA) inhibition. By elucidating the molecular interactions, signaling pathways, and validated experimental protocols, this document serves as a comprehensive resource for professionals engaged in the research and development of sulfonamide-based therapeutics.

The Cornerstone Mechanism: Antibacterial Action via Dihydropteroate Synthase (DHPS) Inhibition

The discovery of sulfonamides as antibacterial agents was a watershed moment in medicine.[1] Their efficacy is rooted in a highly selective disruption of a metabolic pathway essential for bacteria but absent in humans.

The Bacterial Folate Pathway: An Essential and Selective Target

Bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo.[2] This pathway produces tetrahydrofolate, a critical cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3] The enzyme dihydropteroate synthase (DHPS) is a key player in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[4] By inhibiting this step, sulfonamides halt the production of essential building blocks, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[2][3] This metabolic distinction—bacterial synthesis versus human dietary uptake—is the foundation of the sulfonamides' selective toxicity and therapeutic window.

Mechanism of Competitive Inhibition

Sulfonamide-containing benzoic acids are structural analogues of the native DHPS substrate, PABA.[5] This structural mimicry allows them to act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme.[6] This binding event physically occludes PABA from the active site, preventing the synthesis of dihydropteroate.[7] The inhibitory potency is directly related to the drug's ability to compete with PABA for this enzymatic site.[6][8]

Caption: Competitive inhibition of bacterial DHPS by sulfonamides.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

This protocol provides a standardized method for assessing the antibacterial efficacy of a sulfonamide-containing compound. The principle relies on the diffusion of the compound from a saturated disk into an agar medium inoculated with bacteria, creating a concentration gradient. The resulting zone of growth inhibition is proportional to the compound's activity.

Causality: This assay is a foundational, cost-effective method to rapidly screen for and quantify bacteriostatic or bactericidal activity. It provides a clear visual confirmation of a compound's ability to inhibit microbial growth, which is the expected outcome of successful DHPS inhibition.

Methodology:

-

Prepare Inoculum: Aseptically pick several colonies of the test bacterium (e.g., E. coli ATCC 25922) and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate Agar Plate: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Prepare Compound Disks: Sterilize 6 mm paper disks. Aseptically impregnate the sterile disks with a known concentration of the sulfonamide-benzoic acid derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely. A solvent-only disk must be used as a negative control.

-

Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.[9] Ensure firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[9]

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where no bacterial growth is observed.[9] The diameter is recorded in millimeters. A larger zone indicates greater susceptibility of the bacterium to the compound.

Anti-inflammatory Action: Selective Cyclooxygenase-2 (COX-2) Inhibition

A significant class of sulfonamide-containing drugs, including the clinically used celecoxib, functions as potent anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[10]

The Arachidonic Acid Cascade and the Role of COX Isoforms

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Two primary isoforms exist:

-

COX-1: Constitutively expressed in most tissues, playing a homeostatic role in functions like gastric cytoprotection and platelet aggregation.

-

COX-2: Inducibly expressed at sites of inflammation by cytokines and other inflammatory stimuli.

The Rationale for Selectivity: Non-selective COX inhibitors (traditional NSAIDs) inhibit both isoforms, leading to therapeutic anti-inflammatory effects (via COX-2 inhibition) but also significant gastrointestinal side effects (via COX-1 inhibition). The development of selective COX-2 inhibitors was driven by the goal of retaining anti-inflammatory efficacy while minimizing gastric toxicity. The para-sulfamoylphenyl moiety is a crucial structural feature for achieving this selectivity.[12][13]

Caption: Selective inhibition of COX-2 by sulfonamides in the prostaglandin pathway.

Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of an inhibitor is quantified by comparing its 50% inhibitory concentration (IC₅₀) against each isoform. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates greater preference for COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | >100 | 0.41 ± 0.03 | >243 | [12] |

| Compound 4b | >100 | 0.35 ± 0.02 | >285 | [12] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the IC₅₀ values of a test compound against COX-1 and COX-2 enzymes.

Causality: This enzyme-based assay directly measures the compound's ability to inhibit the target enzymes, providing quantitative data (IC₅₀) on both potency and selectivity. This is the definitive experiment to confirm a COX-inhibition mechanism and is crucial for structure-activity relationship (SAR) studies.

Methodology (based on Cayman Chemical Kit No. 700100 as cited in[14]):

-

Reagent Preparation: Prepare all reagents (heme, enzyme, arachidonic acid substrate, colorimetric substrate) according to the manufacturer's instructions. The assay buffer is typically Tris-HCl.

-

Enzyme Addition: Add purified ovine COX-1 or human recombinant COX-2 enzyme to a series of wells in a 96-well plate. Include a background well (no enzyme) and a 100% initial activity well (enzyme, no inhibitor).

-

Inhibitor Addition: Add various concentrations of the sulfonamide-benzoic acid derivative (typically in DMSO, final concentration <1%) to the enzyme-containing wells. Add an equivalent volume of solvent to the control wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate for a short, defined period (e.g., 2 minutes) at 37°C.

-

Develop Color: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The COX reaction produces PGG₂, which peroxidizes the substrate, causing a color change that can be measured spectrophotometrically.

-

Read Absorbance: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anticancer Mechanisms: Targeting Carbonic Anhydrases (CAs)

The sulfonamide group is a classic zinc-binding pharmacophore, making it an excellent inhibitor of zinc-containing metalloenzymes like carbonic anhydrases. This activity is a key mechanism for the anticancer effects of many sulfonamide derivatives.[10][15]

Role of CAs in the Tumor Microenvironment

Cancer cells exhibit altered metabolism, often relying on glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of acidic byproducts like lactic acid and CO₂. To survive and proliferate in this acidic milieu, tumor cells upregulate specific CA isoforms, particularly the transmembrane CA IX and CA XII.[15][16] These enzymes are minimally expressed in normal tissues but are overexpressed in many hypoxic tumors.[15]

CA IX catalyzes the rapid hydration of extracellular CO₂ to bicarbonate and protons. This action maintains a neutral-to-alkaline intracellular pH (pHi), which is favorable for cell proliferation and survival, while contributing to an acidic extracellular pH (pHe). This acidic pHe promotes tumor invasion, metastasis, and resistance to therapy.[15] By inhibiting CA IX, sulfonamides disrupt this critical pH-regulating mechanism, leading to intracellular acidification and subsequent apoptosis, and a less aggressive extracellular environment.[17]

Caption: Inhibition of CA IX disrupts pH regulation in the tumor microenvironment.

Quantitative Data: Inhibition of CA Isoforms